ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate
Description
This compound belongs to the pyrazolo-pyrido-pyrimidine family, characterized by a fused tricyclic core (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) with a 6-oxo group, a 2-methyl substituent, and a 3-phenyl moiety.
Properties
Molecular Formula |
C25H20N4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 4-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate |
InChI |
InChI=1S/C25H20N4O3/c1-3-32-25(31)18-9-11-19(12-10-18)28-14-13-21-20(24(28)30)15-26-23-22(16(2)27-29(21)23)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3 |
InChI Key |
JMOLYXPYPGQZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Calculated based on core structure and substituents; exact formula may vary.
Functional Group Modifications and Their Impact
- Ester vs. Acid Groups : The target compound’s ethyl benzoate ester (C=O at ~1707 cm⁻¹, IR) contrasts with the acetic acid derivative (C=O at ~1693 cm⁻¹). The ester enhances membrane permeability but reduces aqueous solubility compared to the carboxylic acid .
- Trifluoromethyl vs. Phenyl Groups : Compounds with trifluoromethyl substituents (e.g., 4n in ) exhibit higher metabolic stability and electron-withdrawing effects, whereas the target’s phenyl group contributes to π-π stacking interactions in binding .
- Fluorinated Derivatives : Pyrido[1,2-a]pyrimidin-4-one analogs () with fluorine atoms on piperazine rings show improved bioavailability, a feature absent in the target compound .
Physicochemical and Application-Specific Comparisons
- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methacrylate derivatives, suggesting the target’s benzoate group may similarly influence reactivity in polymer systems .
- Medicinal Potential: The acetic acid analog () is marketed for medicinal use, implying the target compound’s ester could serve as a prodrug, hydrolyzing to the active acid form in vivo .
Biological Activity
Ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This article aims to provide a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and pharmacological applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Substitution Reactions : The introduction of various substituents such as ethyl or benzoate groups enhances the compound's biological activity and solubility.
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core facilitates binding to various enzymes and receptors, modulating their activity. Research indicates that these compounds can:
- Inhibit Kinase Activity : Similar compounds have shown potential in inhibiting various kinases involved in cancer progression, including c-Abl and c-Kit .
- Exhibit Antimicrobial Properties : Studies have demonstrated that derivatives can act as effective antibacterial agents against Gram-positive bacteria .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- Cell Line Studies : Compounds similar to this compound were tested against various human tumor cell lines, showing significant cytotoxic effects with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 12 |
| Ethyl Derivative | A549 | 10 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against specific bacterial strains .
3. Enzymatic Inhibition
The mechanism of action includes inhibition of enzymes involved in fatty acid biosynthesis and other metabolic pathways. This suggests potential applications in treating metabolic disorders.
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
-
Case Study on Anticancer Efficacy :
- A derivative was administered to patients with advanced cancer types, resulting in partial responses in a subset of patients.
- Side effects were minimal compared to traditional chemotherapy agents.
- Antimicrobial Efficacy in Animal Models :
Q & A
Q. What synthetic strategies are recommended for preparing ethyl 4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzoate?
The compound can be synthesized via cyclocondensation reactions involving pyrazolo-pyrimidine precursors. For example, ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates react with ammonium acetate to form pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which can be further functionalized at position 7 . A stepwise approach includes:
- Step 1 : React ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with dimethylformamide dimethylacetal to introduce a reactive vinyl group.
- Step 2 : Treat the intermediate with ammonium acetate under reflux to cyclize into the pyrido-pyrimidine core.
- Step 3 : Functionalize the benzoate moiety via esterification or nucleophilic substitution.
Key solvents: acetic acid, DMF; purification: column chromatography or crystallization from hexane/ethyl acetate mixtures .
Q. How should researchers characterize the crystal structure of this compound?
Use single-crystal X-ray diffraction (SCXRD) with the SHELX software suite for structure determination and refinement. SHELXT automates space-group determination, while SHELXL refines atomic positions and thermal parameters . Critical steps:
- Data collection : Ensure high-resolution (<1.0 Å) data to resolve complex heterocyclic rings.
- Validation : Check for twinning or disorder using PLATON or CCDC tools.
- Deposition : Submit refined CIF files to the Cambridge Structural Database (CSD) for peer validation.
Q. What analytical techniques are essential for confirming purity and structure?
Combine 1H/13C NMR , HRMS , and IR spectroscopy for structural confirmation:
- NMR : Look for diagnostic peaks, e.g., the ester carbonyl (~165–170 ppm in 13C NMR) and pyrimidine protons (~6.0–8.5 ppm in 1H NMR) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error.
- IR : Validate carbonyl stretches (C=O at ~1670 cm⁻¹) and NH/OH groups if present .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic substitution sites : Analyze Fukui indices to identify reactive positions on the pyrido-pyrimidine core.
- Tautomerism : Compare stability of keto-enol forms in solution (e.g., 6-oxo vs. 6-hydroxy tautomers).
- Solvent effects : Use COSMO-RS to predict solubility in polar aprotic solvents (DMF, DMSO) .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies:
Q. What strategies optimize synthetic yield for scale-up studies?
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization steps.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 15 hours to 30 minutes) while maintaining yield .
- Workflow : Monitor intermediates via TLC/LC-MS to isolate bottlenecks (e.g., low-yield steps).
Q. How to explore structure-activity relationships (SAR) for biological applications?
- Derivatization : Modify substituents at positions 2 (methyl), 3 (phenyl), and 7 (benzoate) to assess impact on bioactivity.
- In vitro assays : Test against targets like kinase enzymes or GPCRs, referencing pyrazolo[1,5-a]pyrimidine derivatives with reported anticancer or anti-inflammatory activity .
- ADME profiling : Use HPLC to measure logP (lipophilicity) and metabolic stability in microsomal assays.
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NH4OAc, reflux, 6h | 62–68 | |
| Esterification | Ethyl benzoate, DCC/DMAP | 75–80 | |
| Purification | Column chromatography (SiO2, hexane:EtOAc) | >95% purity |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks | Reference |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
